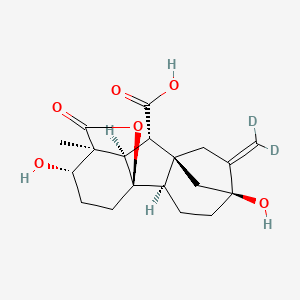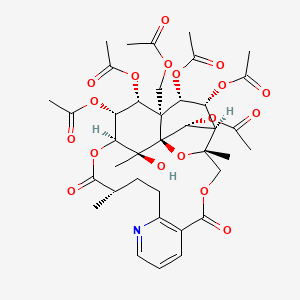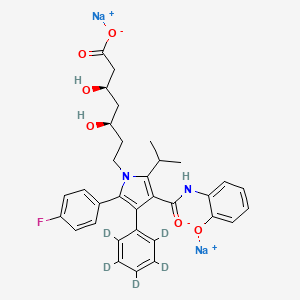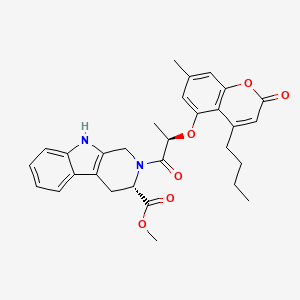
Gibberellin A1-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La gibbérelline A1-d2 est une forme deutérée de la gibbérelline A1, un type de gibbérelline, qui est une classe de phytohormones diterpénoïdes tétracycliques. Les gibbérellines jouent un rôle crucial dans la régulation de divers aspects de la croissance et du développement des plantes, notamment la germination des graines, l'élongation des tiges, l'expansion des feuilles et le développement des fleurs et des fruits . La gibbérelline A1-d2 est spécifiquement utilisée dans la recherche scientifique pour étudier les voies métaboliques et les effets physiologiques des gibbérellines dans les plantes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la gibbérelline A1-d2 implique l'incorporation d'atomes de deutérium dans la molécule de gibbérelline A1. Cela peut être réalisé par diverses réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Une méthode courante est l'utilisation de réactifs deutérés dans le processus de synthèse. Par exemple, des solvants deutérés et des acides deutérés peuvent être utilisés pour introduire du deutérium dans la molécule de gibbérelline A1 .
Méthodes de production industrielle : La production industrielle de la gibbérelline A1-d2 implique généralement des procédés de fermentation utilisant des champignons tels que Fusarium moniliforme. Le processus de fermentation est optimisé pour produire des rendements élevés de gibbérelline A1, qui est ensuite soumise à des réactions de deutération pour obtenir la gibbérelline A1-d2 . Le processus implique plusieurs étapes, notamment la sélection des souches, le développement de l'inoculum et des méthodes d'extraction pour récupérer le composé deutéré du milieu de fermentation.
Analyse Des Réactions Chimiques
Types de réactions : La gibbérelline A1-d2 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour étudier les voies métaboliques et les effets physiologiques des gibbérellines dans les plantes .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la gibbérelline A1-d2 comprennent les solvants deutérés, les acides deutérés et d'autres réactifs deutérés. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer l'incorporation efficace des atomes de deutérium dans la molécule de gibbérelline A1 .
Principaux produits formés : Les principaux produits formés à partir des réactions de la gibbérelline A1-d2 comprennent divers dérivés deutérés de la gibbérelline A1. Ces dérivés sont utilisés dans la recherche scientifique pour étudier les voies métaboliques et les effets physiologiques des gibbérellines dans les plantes .
Applications de la recherche scientifique
La gibbérelline A1-d2 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée pour étudier les voies métaboliques et les effets physiologiques des gibbérellines dans les plantes . En biologie, elle est utilisée pour enquêter sur le rôle des gibbérellines dans la croissance et le développement des plantes . En médecine, elle est utilisée pour étudier les effets thérapeutiques potentiels des gibbérellines dans diverses maladies . Dans l'industrie, elle est utilisée pour développer de nouveaux produits agricoles et améliorer les rendements des cultures .
Mécanisme d'action
Le mécanisme d'action de la gibbérelline A1-d2 implique son interaction avec des cibles moléculaires et des voies spécifiques dans les plantes. Les gibbérellines, y compris la gibbérelline A1-d2, se lient aux récepteurs de la gibbérelline, ce qui active les voies de signalisation qui régulent divers aspects de la croissance et du développement des plantes . Ces voies comprennent la régulation de l'expression des gènes, de la synthèse des protéines et de l'activité enzymatique . Les cibles moléculaires de la gibbérelline A1-d2 comprennent les récepteurs de la gibbérelline, les facteurs de transcription et d'autres molécules de signalisation impliquées dans la croissance et le développement des plantes .
Applications De Recherche Scientifique
Gibberellin A1-d2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and physiological effects of gibberellins in plants . In biology, it is used to investigate the role of gibberellins in plant growth and development . In medicine, it is used to study the potential therapeutic effects of gibberellins in various diseases . In industry, it is used to develop new agricultural products and improve crop yields .
Mécanisme D'action
The mechanism of action of Gibberellin A1-d2 involves its interaction with specific molecular targets and pathways in plants. Gibberellins, including this compound, bind to gibberellin receptors, which activate signaling pathways that regulate various aspects of plant growth and development . These pathways include the regulation of gene expression, protein synthesis, and enzyme activity . The molecular targets of this compound include gibberellin receptors, transcription factors, and other signaling molecules involved in plant growth and development .
Comparaison Avec Des Composés Similaires
La gibbérelline A1-d2 est unique par rapport à d'autres composés similaires en raison de sa nature deutérée. Des composés similaires comprennent d'autres gibbérellines telles que la gibbérelline A3, la gibbérelline A4 et la gibbérelline A7 . Ces composés partagent des structures chimiques et des effets physiologiques similaires, mais diffèrent par leurs cibles et voies moléculaires spécifiques . La nature deutérée de la gibbérelline A1-d2 la rend particulièrement utile dans la recherche scientifique pour étudier les voies métaboliques et les effets physiologiques des gibbérellines dans les plantes .
Propriétés
Formule moléculaire |
C19H24O6 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
Clé InChI |
JLJLRLWOEMWYQK-QWHXWVTRSA-N |
SMILES isomérique |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |
SMILES canonique |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)






